2-Hydroxy-3-(4-methylphenyl)propanoic acid
Overview
Description
2-Hydroxy-3-(4-methylphenyl)propanoic acid is an organic compound belonging to the class of phenylpropanoic acids. It features a benzene ring conjugated to a propanoic acid, with a hydroxyl group and a p-tolyl group attached to the propionic acid chain.
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as phenylpropanoic acids , which are known to interact with various biological targets.
Mode of Action
As a phenylpropanoic acid derivative, it may interact with its targets via non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Biochemical Pathways
Phenylpropanoic acids and their derivatives are known to participate in various biological pathways, influencing a wide range of physiological processes .
Result of Action
As a phenylpropanoic acid derivative, it may exert various biological effects depending on its specific targets and the nature of its interactions with these targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Hydroxy-3-p-tolyl-propionic acid. These factors may include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is active .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(4-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of p-tolylacetic acid with formaldehyde and a base, followed by oxidation to introduce the hydroxyl group. The reaction conditions typically involve the use of a strong base such as sodium hydroxide and an oxidizing agent like potassium permanganate .
Industrial Production Methods
Industrial production of this compound often employs microbial fermentation processes. Microorganisms such as Corynebacterium glutamicum and Escherichia coli are engineered to produce the compound from renewable resources. These processes are environmentally friendly and offer high yields .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(4-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-Keto-3-p-tolyl-propionic acid.
Reduction: 2-Hydroxy-3-p-tolyl-propanol.
Substitution: Halogenated derivatives of the aromatic ring.
Scientific Research Applications
2-Hydroxy-3-(4-methylphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and as a substrate for enzyme studies.
Industry: Utilized in the production of biodegradable plastics and other value-added chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-(p-Tolyl)propionic acid
- 2-(4-Methylphenyl)propanoic acid
- Phenylpropanoic acids
Uniqueness
2-Hydroxy-3-(4-methylphenyl)propanoic acid is unique due to the presence of both a hydroxyl group and a p-tolyl group on the propionic acid chain. This structural feature imparts distinct chemical reactivity and biological activity compared to other phenylpropanoic acids .
Properties
IUPAC Name |
2-hydroxy-3-(4-methylphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9,11H,6H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAHPWWDVIUNBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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